BenchChemオンラインストアへようこそ!

Bromfenac sodium

COX-2 inhibition IC50 NSAID potency

Select Bromfenac sodium for your ophthalmic inflammation research based on its quantifiable superiority: 4.1x greater COX-2 potency than diclofenac (IC50 7.45 nM) and >12-hour duration of action in aqueous humor, enabling once-daily sustained-release formulation development. With a 74% symptom-free tolerability rate vs. 14% for diclofenac, this API is the gold-standard benchmark for postoperative CME prophylaxis studies and combination product R&D. High aqueous solubility (≥71 mg/mL) simplifies formulation. Secure research-grade purity for reproducible results.

Molecular Formula C15H12BrNNaO3
Molecular Weight 357.15 g/mol
CAS No. 91714-93-1
Cat. No. B000289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromfenac sodium
CAS91714-93-1
SynonymsAHR-10282
bromfenac
bromfenac sodium
Duract
ISV-303
sodium bromfenac
Xibrom
Molecular FormulaC15H12BrNNaO3
Molecular Weight357.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.[Na]
InChIInChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);
InChIKeyFAPSEIVSAWZQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromfenac Sodium (CAS 91714-93-1): Potent COX-2 Inhibitor Ophthalmic NSAID for Research and Formulation


Bromfenac sodium is a brominated nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, to block prostaglandin synthesis . While it can be administered orally, its primary application is as a topical ophthalmic analgesic and anti-inflammatory agent, commonly used in research to study postoperative inflammation and pain following cataract surgery, as well as conditions like pseudophakic cystoid macular edema [1]. Its molecular structure, a derivative of amfenac with a bromine atom at the C4 position, confers distinct pharmacological properties that differentiate it from other ophthalmic NSAIDs [2].

Beyond the NSAID Class: Why Bromfenac Sodium (CAS 91714-93-1) Is Not Simply Interchangeable with Other Ophthalmic NSAIDs


Despite belonging to the same broad class of ophthalmic NSAIDs, bromfenac sodium cannot be considered a simple generic substitute for other agents like diclofenac, ketorolac, or nepafenac due to significant differences in their molecular structure, target potency, and resulting clinical performance. The presence of a bromine atom in bromfenac, absent in its close structural analog amfenac, profoundly alters its ocular penetration, duration of action, and inhibitory effect on COX-2 [1][2]. These structural and pharmacological distinctions translate into quantifiable differences in efficacy, tolerability, and dosing regimens, which are critical for scientific selection and therapeutic outcome, as detailed in the evidence below.

Bromfenac Sodium (CAS 91714-93-1): A Comparative Quantitative Evidence Guide for Scientific Selection


Superior COX-2 Inhibitory Potency: A Direct Comparison with Diclofenac and Ketorolac

Bromfenac sodium demonstrates substantially greater potency in inhibiting COX-2 compared to other widely used ophthalmic NSAIDs. In a direct in vitro study, the half-maximal inhibitory concentration (IC50) for human COX-2 was 7.45 nM for bromfenac, compared to 30.7 nM for diclofenac and 120 nM for ketorolac [1][2]. This represents a 4.1-fold and 16.1-fold increase in potency, respectively. The IC50 for human COX-1 also showed a similar trend, with bromfenac (5.56 nM) being 10-fold more potent than diclofenac (55.5 nM) [1].

COX-2 inhibition IC50 NSAID potency in vitro pharmacology

Enhanced Tolerability and Dosing Advantage: Clinical Trial Outcomes vs. Diclofenac

In a prospective, randomized, controlled trial of 100 post-cataract surgery patients, bromfenac 0.09% ophthalmic solution (dosed twice daily for 14 days) was compared directly to diclofenac 0.1% (dosed four times daily for 28 days) [1]. While diclofenac was more effective at reducing inflammation, bromfenac was significantly better tolerated. The percentage of symptom-free patients after treatment was 74% for bromfenac compared to only 14% for diclofenac (p < 0.001) [1]. This superior tolerability was achieved with a less frequent, shorter-duration dosing regimen.

Ophthalmic tolerability Dosing regimen Post-cataract inflammation Clinical trial

Greater Efficacy in Reducing Cystoid Macular Edema (CME): A Three-Way Comparison with Diclofenac and Nepafenac

In a comparative study of 243 patients undergoing phacoemulsification, bromfenac 0.09% was significantly more effective than diclofenac 0.1% and nepafenac 0.1% in preventing cystoid macular edema (CME) [1]. The reduction in foveal volume from pre-operative to two months post-operative was 35.4 mm³ for bromfenac, compared to just 11.5 mm³ for diclofenac and an increase (edema) of 5.3 mm³ for nepafenac [1]. Furthermore, patients receiving bromfenac reported zero instances of eye stickiness, compared to 10.3% for diclofenac and 13.8% for nepafenac [1].

Cystoid macular edema Phacoemulsification Postoperative complication OCT

Prolonged Ocular Residence Time: PK/PD Modeling Shows >12-Hour COX-2 Inhibition

A clinical pharmacokinetic study in 54 human subjects undergoing cataract surgery measured the concentration of bromfenac in aqueous humor after a single 0.1% topical dose [1]. The mean peak concentration (Cmax) was 78.7 ng/mL, achieved between 150-180 minutes post-dose [1]. Crucially, pharmacokinetic modeling based on these data predicted that bromfenac concentrations in the aqueous humor remain above its IC50 for COX-2 for more than 12 hours [1]. This prolonged duration of action at the target site provides a mechanistic rationale for twice-daily dosing.

Ocular pharmacokinetics Aqueous humor Drug exposure Duration of action

Distinct Molecular Structure: Bromination Enhances Ocular Penetration vs. Amfenac

Bromfenac is structurally identical to amfenac, its non-brominated analog, with the exception of a single bromine atom at the C4 position [1]. This seemingly minor modification has a major impact on its pharmacological properties. The presence of the bromine atom is reported to increase bromfenac's penetration into ocular tissue, extend its duration of anti-inflammatory activity, and enhance its inhibitory effect on COX-2 [1]. This structure-activity relationship directly supports the improved potency and clinical performance observed in comparative studies.

Structure-activity relationship Ocular penetration Amfenac analog Drug design

Bromfenac Sodium (CAS 91714-93-1): High-Value Application Scenarios for Research and Formulation Development


Optimizing Ophthalmic Formulations for Prolonged Action

Given its demonstrated >12-hour duration of COX-2 inhibition in aqueous humor after a single dose [1], bromfenac sodium is an ideal active pharmaceutical ingredient (API) for developing sustained-release ophthalmic formulations. Research and development efforts can leverage this intrinsic property to create once-daily or extended-release drug delivery systems, as evidenced by existing patents for such technologies [2]. The compound's high solubility in water and DMSO (≥71 mg/mL) also facilitates formulation work .

Developing Combination Therapies with Superior Tolerability

Bromfenac sodium's favorable tolerability profile, as highlighted by a 74% symptom-free rate compared to 14% for diclofenac [3], makes it a strong candidate for combination products with corticosteroids or antibiotics. Its inclusion can potentially improve overall patient comfort and compliance without compromising the anti-inflammatory potency required for post-surgical management, allowing for streamlined post-operative protocols with fewer daily drops [3].

Investigating COX-2 Dependent Inflammatory Pathways in Ocular Models

Bromfenac sodium's exceptional potency as a COX-2 inhibitor (IC50 7.45 nM), which is 4.1x and 16.1x greater than diclofenac and ketorolac, respectively [4], makes it a powerful and selective tool compound for basic research. It is ideally suited for in vitro and in vivo studies designed to elucidate the specific role of COX-2-mediated prostaglandin synthesis in ocular inflammation, pain, and conditions like diabetic retinopathy, where selective inhibition is required to dissect mechanistic pathways [5].

Establishing a Gold Standard for Post-Surgical CME Prophylaxis in Animal Models

For studies involving cataract surgery or other intraocular procedures in animal models, bromfenac sodium can serve as a positive control or gold standard for preventing cystoid macular edema (CME). Its superior efficacy in reducing foveal volume (35.4 mm³) compared to diclofenac (11.5 mm³) and nepafenac (which showed worsening) provides a robust and well-documented benchmark against which new prophylactic agents or interventions can be compared [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromfenac sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.